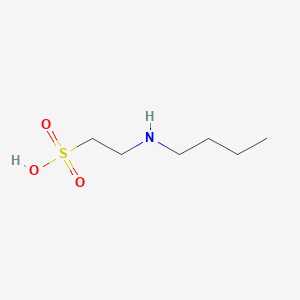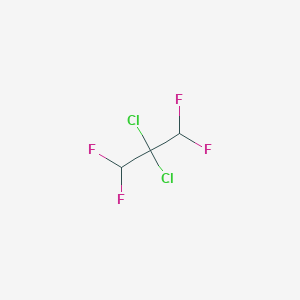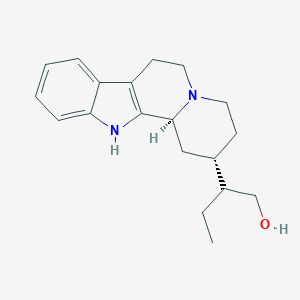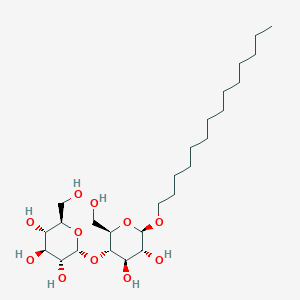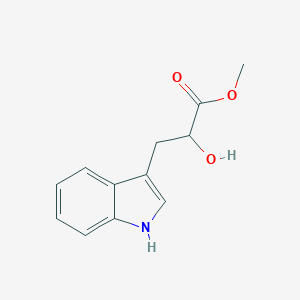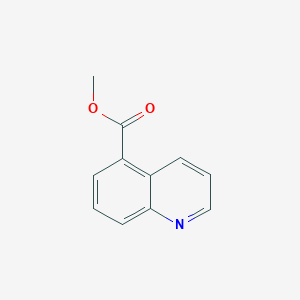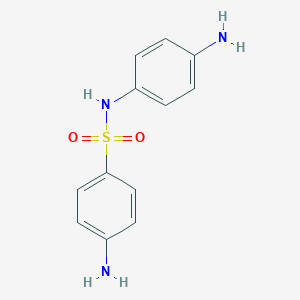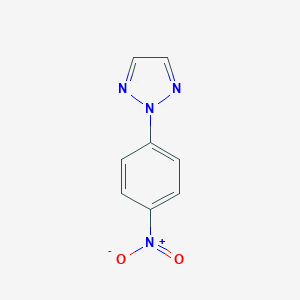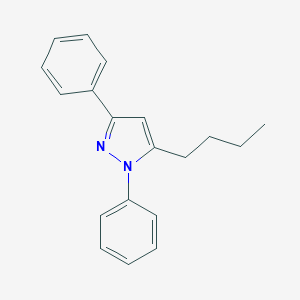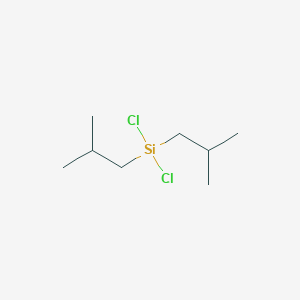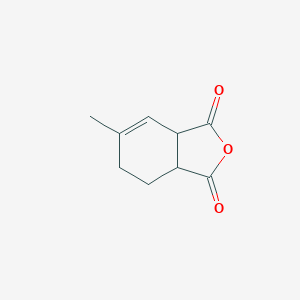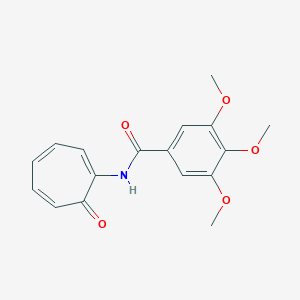
Benzamide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)-3,4,5-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)-3,4,5-trimethoxy- is a chemical compound that has been widely used in scientific research. It is a derivative of benzamide and is also known as 7-OTM. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Wirkmechanismus
The exact mechanism of action of 7-OTM is not fully understood. However, it has been found to act as a dopamine D2 receptor partial agonist and a serotonin 5-HT2A receptor antagonist. It has also been shown to modulate the activity of GABA and glutamate receptors in the brain.
Biochemische Und Physiologische Effekte
7-OTM has been found to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 7-OTM has been shown to modulate the activity of GABA and glutamate receptors, which may contribute to its effects on anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-OTM in lab experiments is its selectivity for dopamine and serotonin receptors. This allows researchers to study the specific effects of these neurotransmitters on behavior and physiology. Additionally, 7-OTM has been found to have low toxicity, making it a safe compound to use in animal studies.
One of the limitations of using 7-OTM in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or to use it in cell-based assays. Additionally, the exact mechanism of action of 7-OTM is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 7-OTM. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the mechanism by which 7-OTM inhibits cancer cell growth and to explore its potential as a cancer treatment.
Another area of interest is the role of 7-OTM in the regulation of dopamine and serotonin receptors in the brain. Further studies are needed to determine the specific effects of 7-OTM on these receptors and to explore its potential as a treatment for anxiety and depression.
Finally, future research could explore the use of 7-OTM in combination with other compounds to enhance its effects or to target multiple pathways involved in disease processes.
Synthesemethoden
The synthesis of 7-OTM involves the reaction of 3,4,5-trimethoxybenzoyl chloride with cycloheptatriene in the presence of a base. The reaction yields 7-OTM as a white solid with a melting point of 123-125°C. The purity of the compound can be confirmed by NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
7-OTM has been widely used in scientific research, particularly in the field of neuroscience. It has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. Additionally, 7-OTM has been used as a tool to study the role of dopamine receptors in the brain.
Eigenschaften
CAS-Nummer |
18188-88-0 |
|---|---|
Produktname |
Benzamide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)-3,4,5-trimethoxy- |
Molekularformel |
C17H17NO5 |
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-(7-oxocyclohepta-1,3,5-trien-1-yl)benzamide |
InChI |
InChI=1S/C17H17NO5/c1-21-14-9-11(10-15(22-2)16(14)23-3)17(20)18-12-7-5-4-6-8-13(12)19/h4-10H,1-3H3,(H,18,19,20) |
InChI-Schlüssel |
HZSQZWNHTZCPLK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=CC2=O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=CC2=O |
Andere CAS-Nummern |
18188-88-0 |
Synonyme |
N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-3,4,5-trimethoxybenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



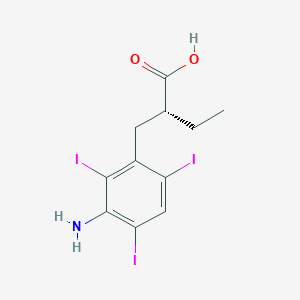
![Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B97744.png)
